(2-Methoxypyrimidin-4-yl)methanamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

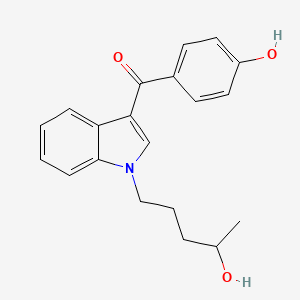

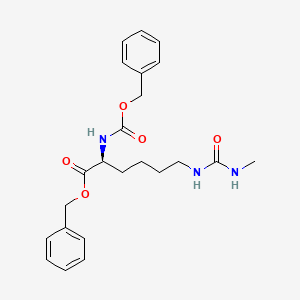

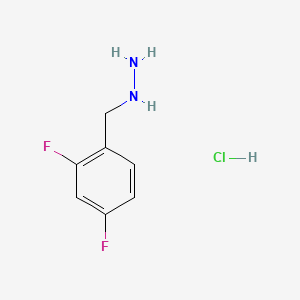

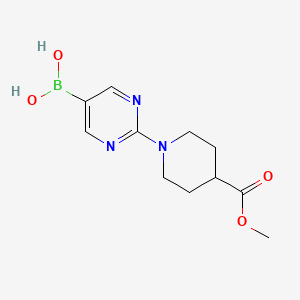

“(2-Methoxypyrimidin-4-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 944901-04-6 . It has a molecular weight of 139.16 and a linear formula of C6H9N3O .

Molecular Structure Analysis

The molecular formula of “(2-Methoxypyrimidin-4-yl)methanamine hydrochloride” is C6H10ClN3O . Its average mass is 175.616 Da and its monoisotopic mass is 175.051239 Da .科学的研究の応用

Pharmacology

Anticancer Activity: Pyrimidine derivatives, including (2-Methoxypyrimidin-4-yl)methanamine hydrochloride, have been studied for their potential in cancer treatment. They are known to interfere with various cellular processes, such as DNA synthesis, which is crucial for cancer cell proliferation .

Antimicrobial Properties: This compound has been explored for its efficacy against bacterial and fungal infections. Its structural similarity to naturally occurring nucleotides allows it to act as a competitive inhibitor, disrupting microbial DNA replication .

Biochemistry

Enzyme Inhibition: In biochemical research, (2-Methoxypyrimidin-4-yl)methanamine hydrochloride is used to study enzyme inhibition mechanisms. It serves as a model compound to understand how small molecules can modulate enzyme activity .

Protein Interaction Studies: The compound’s ability to bind with proteins makes it valuable in studying protein-ligand interactions, which are fundamental in understanding cellular signaling pathways .

Medicinal Chemistry

Drug Design: As a building block in medicinal chemistry, (2-Methoxypyrimidin-4-yl)methanamine hydrochloride is utilized in the design and synthesis of new drugs. Its versatile structure allows for the creation of a wide range of pharmacologically active molecules .

Lead Compound Optimization: It is also used in optimizing lead compounds for better efficacy and reduced toxicity in drug development processes .

Organic Synthesis

Intermediate in Synthesis: This compound is a valuable intermediate in the synthesis of more complex organic molecules. Its reactive amine group makes it a suitable candidate for various chemical reactions .

Chemical Building Block: Due to its stability and reactivity, (2-Methoxypyrimidin-4-yl)methanamine hydrochloride is used as a building block in constructing larger, more complex chemical structures .

Chemical Engineering

Process Optimization: In chemical engineering, this compound is used to optimize synthesis processes, ensuring efficient production of desired chemicals with minimal waste .

Catalysis Research: It is also involved in catalysis research, where its properties are harnessed to improve reaction rates and selectivity in industrial chemical processes .

Materials Science

Organic Electronics: Pyrimidine derivatives are being investigated for their use in organic electronics, such as light-emitting diodes and solar cells, due to their conductive properties .

Polymer Chemistry: This compound is used in polymer chemistry to create novel materials with specific mechanical and chemical properties for various applications .

特性

IUPAC Name |

(2-methoxypyrimidin-4-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O.ClH/c1-10-6-8-3-2-5(4-7)9-6;/h2-3H,4,7H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPLOMGCKVPYNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=N1)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-7,7a-dihydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione](/img/structure/B591505.png)